

An In-depth Technical Guide on the Physicochemical Characterization of Propofol

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Compound of Interest

Compound Name: *Pipprofurol*

Cat. No.: *B1677954*

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A Note on the Topic: Initial searches for "**Pipprofurol**" did not yield information on a known chemical entity. Given the detailed nature of the request for a physicochemical profile typical for a pharmaceutical agent, and the phonetic similarity, this guide will focus on Propofol. Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic, and its characterization serves as an excellent model for the principles requested.

Audience: This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the physicochemical properties of Propofol.

Introduction

Propofol is a short-acting hypnotic agent administered intravenously for the induction and maintenance of general anesthesia, procedural sedation, and sedation for mechanically ventilated adults.^{[1][2][3]} Its efficacy and safety are intrinsically linked to its physicochemical properties, which dictate its formulation, pharmacokinetic profile, and interaction with biological systems. This guide provides a detailed overview of these core characteristics, the experimental methods used to determine them, and a logical workflow for such a characterization process.

Chemical Identity

A precise understanding of the molecule's identity is the foundation of its physicochemical characterization.

Identifier	Value
IUPAC Name	2,6-di(propan-2-yl)phenol[1][2][4]
Other Names	2,6-Diisopropylphenol[1][2][5]
CAS Number	2078-54-8[1][2][4][6]
Chemical Formula	C ₁₂ H ₁₈ O[2][4][5][7][8]
Molecular Weight	178.27 g/mol [1][9]
InChI Key	OLBCVFGFOZPWHH-UHFFFAOYSA-N[1][4]

Physicochemical Properties

The key physicochemical parameters of Propofol are summarized below. These values are critical for formulation science, as they explain why Propofol, a highly lipophilic compound, is formulated as an oil-in-water emulsion.[2][10][11]

Property	Value	Reference
Melting Point	18 °C	[1][6][12]
Boiling Point	256 °C (at 764 mmHg)	[1][6][12]
Water Solubility	124 mg/L	[1][13]
Solubility in Organic Solvents	Soluble in alcohol and toluene	[1]
pKa	11.0 - 11.1	[1][14][15][16][17]
LogP (Octanol-Water)	3.79	[1][13]

Experimental Protocols

The following sections detail the standard methodologies for determining the physicochemical properties listed above.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity, with pure substances exhibiting a sharp melting range.^[18]

- Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.^[19]
- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar device) and glass capillary tubes.^[18]
- Procedure:
 - A small amount of dry, crystalline Propofol is introduced into a capillary tube, which is sealed at one end.^[20]
 - The sample is packed down to a height of 2-3 mm by tapping or dropping the tube through a long glass pipe.^[20]
 - The capillary tube is placed in the heating block of the apparatus.^{[19][20]}
 - A rapid heating phase is used to approach the approximate melting point, followed by a slow heating rate (1-2 °C/minute) near the melting point to ensure accuracy.^[18]
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion) are recorded as the melting range.^[18]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a given solvent.^{[21][22][23]}

- Principle: An excess amount of the solute is agitated in a solvent for an extended period until the solution is saturated and equilibrium is reached between the dissolved and undissolved solute.
- Apparatus: A constant temperature shaker bath, centrifuge or filtration apparatus (e.g., syringe filters), and a quantitative analytical instrument such as HPLC-UV.
- Procedure:

- Add an excess of solid Propofol to a vial containing the solvent of interest (e.g., purified water, pH 7.4 buffer). The excess solid should be clearly visible.[\[23\]](#)
- Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[\[24\]](#)[\[25\]](#)
- After agitation, allow the vials to stand to let the undissolved solid settle.
- Carefully withdraw an aliquot of the supernatant and separate the liquid from any remaining solid particles by centrifugation or filtration.[\[26\]](#)
- Quantify the concentration of Propofol in the clear filtrate using a validated analytical method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constant (pKa) of acidic or basic compounds.[\[27\]](#)[\[28\]](#)

- Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting pH vs. titrant volume curve.[\[27\]](#)[\[29\]](#)
- Apparatus: A calibrated pH meter with an electrode, a magnetic stirrer, and a precision burette.
- Procedure:
 - Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[\[29\]](#)
 - Dissolve a precisely weighed amount of Propofol in a suitable solvent. Since Propofol is a weak acid, a standardized base (e.g., 0.1 M NaOH) is used as the titrant.[\[16\]](#)[\[29\]](#)
 - Immerse the pH electrode in the solution and begin stirring.

- Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[\[29\]](#)
- Record the pH and the volume of titrant added.
- The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.[\[29\]](#) This point corresponds to the inflection point of the titration curve.[\[28\]](#)

LogP Determination (Shake-Flask Method)

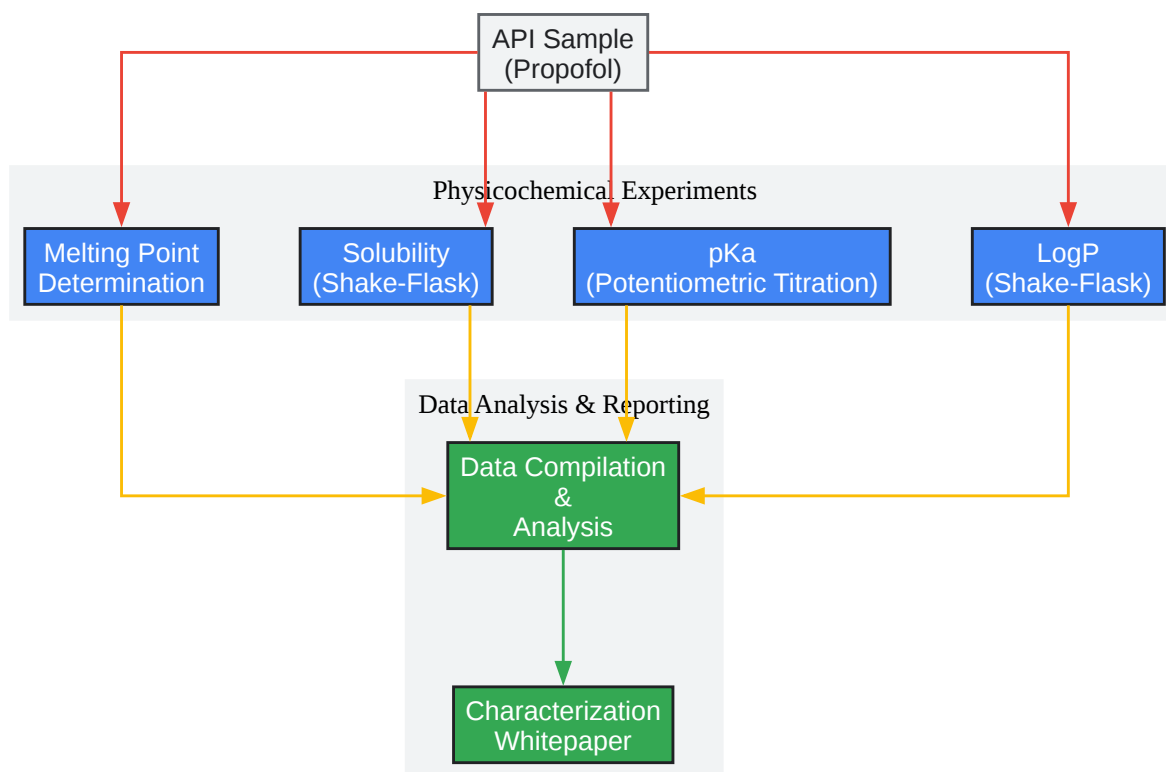
This classic method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water.[\[21\]](#)[\[30\]](#)

- Principle: The compound is allowed to partition between n-octanol and water until equilibrium is reached. The ratio of its concentration in the two phases gives the partition coefficient (P). LogP is the base-10 logarithm of this value.
- Apparatus: Separatory funnels or vials with screw caps, a mechanical shaker, and a quantitative analytical instrument (e.g., HPLC-UV).
- Procedure:
 - Pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.[\[22\]](#)
 - Prepare a solution of Propofol at a known concentration in one of the phases.
 - Add known volumes of the n-octanol and water phases to a vial.
 - Add the Propofol solution and shake the vial vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
 - Allow the two phases to separate completely, using centrifugation if an emulsion forms.
 - Carefully sample each phase and determine the concentration of Propofol in both the n-octanol and aqueous layers.

- Calculate $P = [\text{Concentration in octanol}] / [\text{Concentration in water}]$.
- Calculate $\text{LogP} = \log_{10}(P)$.

Mandatory Visualization: Workflow Diagram

The following diagram, rendered using DOT language, illustrates the logical relationship and workflow between the key experimental procedures for the physicochemical characterization of an API.



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Caption: Experimental workflow for API physicochemical characterization.

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